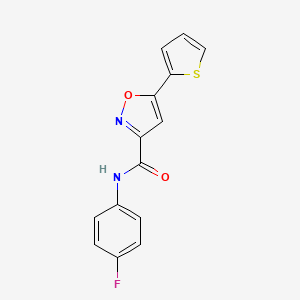

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15265789

Molecular Formula: C14H9FN2O2S

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9FN2O2S |

|---|---|

| Molecular Weight | 288.30 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)16-14(18)11-8-12(19-17-11)13-2-1-7-20-13/h1-8H,(H,16,18) |

| Standard InChI Key | IDISCRNVEJPMCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F |

Introduction

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are characterized by the presence of an oxazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms. The specific substitution pattern in this compound includes a 4-fluorophenyl group and a thiophene moiety, both of which contribute to its unique chemical and biological properties.

Structural Features

The molecular structure of N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be described as follows:

| Component | Description |

|---|---|

| Oxazole Core | A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2. |

| 4-Fluorophenyl Group | A phenyl ring substituted with a fluorine atom at the para position. |

| Thiophene Moiety | A sulfur-containing five-membered aromatic ring attached at position 5. |

| Carboxamide Group | A functional group (-CONH-) attached at position 3 of the oxazole ring. |

The combination of these groups gives the compound its distinct physicochemical and pharmacological characteristics.

Synthesis

The synthesis of N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves cyclization reactions using precursors like thiophene derivatives and fluorinated aromatic amines. The general synthetic strategy includes:

-

Formation of the Oxazole Ring: Cyclization of appropriate starting materials under acidic or basic conditions.

-

Introduction of Substituents: Functionalization with fluorophenyl and thiophene groups through coupling reactions.

-

Carboxamide Formation: Conversion of carboxylic acid intermediates into carboxamides using reagents like amines or ammonia.

These steps are optimized for high yield and purity, often employing catalysts or solvents tailored to the reaction conditions.

Biological Activity

The compound's structural features suggest potential biological activities, particularly in medicinal chemistry and drug discovery:

-

Antimicrobial Activity:

-

Compounds with thiophene and oxazole moieties are known for their antibacterial and antifungal properties.

-

The fluorophenyl group enhances lipophilicity, aiding in cell membrane penetration.

-

-

Anti-inflammatory Potential:

-

Oxazole derivatives have been explored as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) enzymes.

-

-

Anticancer Properties:

-

Preliminary studies on similar compounds indicate cytotoxic effects against tumor cells due to their interaction with DNA or enzymes involved in cell division.

-

Applications

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has potential applications in:

-

Pharmaceutical Research:

-

As a lead compound for developing new antimicrobial or anticancer agents.

-

Its structural framework can be modified for enhanced activity or reduced toxicity.

-

-

Material Science:

-

The compound's stability and electronic properties make it a candidate for use in organic electronics or as a ligand in coordination chemistry.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume